molecular formula C17H22N4O4S B4270837 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE

Cat. No.: B4270837
M. Wt: 378.4 g/mol
InChI Key: RIKVUGQNGHWEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is a complex organic compound that features a benzodioxole ring, a pyrazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are then coupled with piperazine under suitable conditions, often involving a sulfonyl chloride as a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE depends on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The benzodioxole and pyrazole rings can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine
  • 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine

Uniqueness

1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE is unique due to the presence of the piperazine ring, which can enhance its binding affinity and selectivity for certain biological targets compared to similar compounds with different ring systems.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-13-17(11-19(2)18-13)26(22,23)21-7-5-20(6-8-21)10-14-3-4-15-16(9-14)25-12-24-15/h3-4,9,11H,5-8,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKVUGQNGHWEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 5
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]PIPERAZINE

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